molecular formula C20H26ClN3O3S B2998376 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946287-87-2

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2998376
CAS No.: 946287-87-2
M. Wt: 423.96
InChI Key: HSQCDYPWRWHACZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a unique combination of substituents. Its molecular formula is C21H28ClN3O3S, featuring a chlorinated benzene ring, a dimethylaminophenyl group, and a morpholinoethylamine side chain.

Properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQCDYPWRWHACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps. One common route includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate, which is then reacted with 2-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation by disrupting the pH regulation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 946316-97-8)

This compound () shares the benzenesulfonamide backbone and dimethylaminophenyl group but differs in two key aspects:

  • Substitution Position : The chlorine atom is at the 3-position of the benzene ring, compared to the 2-position in the target compound.
  • Side Chain : A 4-methylpiperazine group replaces the morpholine ring.
Property Target Compound 3-Chloro Analog (CAS 946316-97-8)
Molecular Formula C21H28ClN3O3S C21H29ClN4O2S
Molecular Weight ~453.99 g/mol 437.0 g/mol
Key Substituents 2-chloro, morpholinoethyl 3-chloro, 4-methylpiperazinyl

Implications: The substitution position (2- vs. 3-chloro) may influence steric interactions with biological targets, while the morpholine vs.

HF-00005: {4-Amino-3-[(2-Morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone

From , HF-00005 shares the morpholinoethylamine moiety and demonstrates 92% motility inhibition in C. elegans. Key differences include:

  • Core Structure: A thieno-isothiazole ring system vs. a benzenesulfonamide.
  • Functional Groups : A sulfanyl group and ketone substituent instead of a sulfonamide.

Implications: The morpholinoethyl group may contribute to anthelmintic activity, as seen in HF-00005’s efficacy. However, the benzenesulfonamide scaffold in the target compound could target different enzymes (e.g., carbonic anhydrases or proteases) compared to HF-00005’s thieno-isothiazole core .

Comparison with Functional Group Analogs

Chlorsulfuron (2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

A herbicide listed in , chlorsulfuron shares the benzenesulfonamide group but incorporates a triazine ring instead of the morpholinoethyl-dimethylaminophenyl system.

Property Target Compound Chlorsulfuron
Molecular Formula C21H28ClN3O3S C12H12ClN5O4S
Key Functional Groups Morpholinoethyl, dimethylaminophenyl Triazine, methoxy
Application Potential antiparasitic Herbicide (acetolactate synthase inhibitor)

Implications: The sulfonamide group is critical for both compounds, but chlorsulfuron’s triazine moiety directs herbicidal activity, whereas the target compound’s aromatic and morpholino groups may optimize binding to eukaryotic targets (e.g., helminthic receptors) .

Biological Activity

The compound 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide , often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Chlorine atom at the 2-position of the benzene ring.
  • Morpholinoethyl group which enhances solubility and bioavailability.
  • Dimethylamino group that may contribute to its pharmacological properties.

Synthesis

The synthesis of sulfonamide derivatives typically involves a multi-step process:

  • Formation of the sulfonamide linkage through reaction with sulfonyl chlorides.
  • Introduction of the morpholinoethyl and dimethylamino groups via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Sulfonamides have been explored for their anticancer properties. A specific case study highlighted that derivatives with similar structural motifs inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines . The mechanism involved the modulation of key signaling pathways, including those related to cell cycle regulation.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy, thereby disrupting nucleotide synthesis . This inhibition was linked to reduced cellular levels of NADPH, leading to increased oxidative stress in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The following table summarizes key findings:

Structural FeatureEffect on Activity
Chlorine SubstitutionEnhances antimicrobial potency
Morpholino GroupIncreases solubility and bioavailability
Dimethylamino GroupContributes to enzyme inhibition

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains revealed that modifications on the dimethylamino group significantly enhanced antibacterial activity, demonstrating a structure-dependent relationship .
  • Anticancer Studies : In vivo studies using murine models indicated that the compound exhibited significant tumor suppression capabilities, with a noted reduction in tumor size compared to control groups .
  • Enzyme Inhibition Analysis : Detailed kinetic studies showed that the compound acts as a competitive inhibitor of DHFR, with an IC50 value indicating potent inhibition compared to existing treatments .

Q & A

Q. What are the key synthetic challenges in preparing 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide, and what optimization strategies are recommended?

Answer: The synthesis involves multi-step reactions, including sulfonylation, amine coupling, and morpholine incorporation. A critical challenge is low yield due to steric hindrance from the morpholinoethyl and dimethylamino groups. Strategies include:

  • Temperature control : Conducting coupling reactions at 0–5°C to minimize side reactions (e.g., chlorosulfonic acid reactions; see sulfonyl chloride synthesis in ).
  • Purification : Using column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
  • Stoichiometric ratios : Optimizing molar equivalents of 2,4-dimethylaniline to sulfonyl chloride to reduce unreacted starting material (as demonstrated in for similar sulfonamides).

Q. How can the crystal structure of this compound be determined, and what structural parameters are critical for its conformation?

Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key parameters include:

  • Torsion angles : The C–SO₂–NH–C segment (e.g., 67.5° in related compounds) influences planarity and hydrogen bonding .
  • Dihedral angles : The tilt between sulfonyl and aromatic rings (e.g., 44.5° in ) affects molecular packing.
  • Hydrogen bonding : Intermolecular N–H···O bonds stabilize dimeric chains (observed in sulfonamide crystals; ).

Q. What analytical techniques are essential for confirming the purity and identity of this compound post-synthesis?

Answer:

  • HPLC : Quantify purity (>98%) using a C18 column with acetonitrile/water mobile phases.
  • NMR : Confirm substituent positions (e.g., δ 2.8–3.2 ppm for morpholino protons; δ 7.2–8.1 ppm for aromatic protons).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Advanced Research Questions

Q. What methodologies are employed to assess the bioactivity of this sulfonamide derivative in medicinal chemistry research?

Answer:

  • Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases using fluorogenic substrates (e.g., highlights sulfonamides in drug design).
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) with IC₅₀ calculations.
  • Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on interactions with the sulfonamide group and morpholino nitrogen .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assays : Use identical cell lines, incubation times, and controls to minimize variability.
  • SAR analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) to isolate bioactive motifs ().
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends.

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

Answer:

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • Free energy calculations : Use MM/GBSA to estimate ΔG binding, focusing on contributions from the dimethylamino and morpholino groups .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to align with active site residues.

Q. How do structural modifications at the morpholino or dimethylamino groups influence physicochemical properties and bioactivity?

Answer:

  • LogP adjustments : Replacing morpholino with piperazine increases hydrophilicity (logP reduction by ~0.5 units).
  • pKa modulation : The dimethylamino group (pKa ~8.5) enhances solubility at physiological pH.
  • Bioactivity shifts : Bulkier substituents reduce membrane permeability but improve target specificity ().

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